Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate
Description
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate |
InChI |
InChI=1S/C12H14N2O3/c1-8-9(11(15)17-2)4-3-5-10(8)14-7-6-13-12(14)16/h3-5H,6-7H2,1-2H3,(H,13,16) |
InChI Key |
BJSQNWCMSYBQMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N2CCNC2=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate
General Synthetic Strategy
The preparation of this compound typically involves the functionalization of a methyl 2-methyl-3-substituted benzoate core with an imidazolidinone ring system at the 3-position. The key synthetic steps generally include:
- Esterification of 2-methyl-3-nitrobenzoic acid to form methyl 2-methyl-3-nitrobenzoate.
- Bromination at the methyl side chain to yield methyl 2-(bromomethyl)-3-nitrobenzoate.
- Nucleophilic substitution or coupling with an imidazolidinone or related amine derivative.
- Reduction or cyclization steps to form the 2-oxoimidazolidin-1-yl moiety.
This sequence is often adapted or optimized depending on the desired purity, yield, and scale.
Detailed Stepwise Preparation
Esterification of 2-methyl-3-nitrobenzoic acid
- Reagents: Methylating agents such as dimethyl sulfate, diazomethane, or dimethyl dicarbonate.
- Conditions: Ambient temperature in presence of organic or inorganic bases and polar solvents.
- Outcome: Formation of methyl 2-methyl-3-nitrobenzoate with high efficiency.
Bromination of methyl 2-methyl-3-nitrobenzoate
- Reagents: N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin.
- Solvent: Acetonitrile.
- Catalyst: Azobisisobutyronitrile (AIBN) as radical initiator.
- Temperature: 55–75 °C for 12–15 hours.
- Process: Radical bromination at the methyl side chain to yield methyl 2-(bromomethyl)-3-nitrobenzoate.
Coupling with imidazolidinone derivative
- Reagents: 3-aminopiperidine-2,6-dione hydrochloride or related amine.
- Solvent: Dimethyl sulfoxide (DMSO).
- Base: Triethylamine or similar organic base.
- Conditions: Slow addition under nitrogen atmosphere, room temperature.
- Outcome: Formation of the coupled intermediate with the imidazolidinone moiety.
Reduction and cyclization
- Reduction: Catalytic hydrogenation using 10% palladium on carbon (Pd/C) under hydrogen atmosphere (60–100 psi).
- Solvent: N-methylpyrrolidone (NMP) saturated with ammonia.
- Duration: 6–12 hours.
- Outcome: Reduction of nitro groups and cyclization to form the 2-oxoimidazolidin-1-yl ring.
Purification
- Methods: Crystallization from ethyl acetate, dioxane/ethyl acetate mixtures, or recrystallization with charcoal treatment using isopropanol and water mixtures.
- Yield: Approximately 36% isolated yield reported for some processes.
- Polymorphs: Drying conditions influence polymorphic forms, such as Form B and Form I, characterized by powder X-ray diffraction (PXRD).
Comparative Data Table of Key Preparation Steps
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| Esterification | 2-methyl-3-nitrobenzoic acid + dimethyl sulfate or diazomethane, base, polar solvent, ambient temp | Methyl 2-methyl-3-nitrobenzoate | High yield, mild conditions |
| Bromination | NBS or 1,3-dibromo-5,5-dimethylhydantoin, acetonitrile, AIBN, 55–75 °C, 12–15 h | Methyl 2-(bromomethyl)-3-nitrobenzoate | Radical bromination, monitored by TLC/HPLC |
| Coupling | Methyl 2-(bromomethyl)-3-nitrobenzoate + 3-aminopiperidine-2,6-dione hydrochloride, DMSO, triethylamine, N2 atmosphere | Coupled nitro intermediate | Slow addition, room temp |
| Reduction | 10% Pd/C, H2 (60–100 psi), NMP saturated with ammonia, 6–12 h | This compound | Catalytic hydrogenation |
| Purification | Crystallization from ethyl acetate/dioxane, charcoal treatment, IPA/water recrystallization | Pure final compound | Polymorphic forms controlled by drying |
Alternative Synthetic Routes and Related Reactions
Condensation Reactions for Imine Formation
Recent research has demonstrated catalyst-free, rapid condensation protocols to form C=N bonds involving imidazolidinone derivatives and aldehydes in biphasic solvent systems (water/dichloromethane) at room temperature, yielding imine derivatives efficiently within minutes without catalysts. This method may be adapted for functionalizing the imidazolidinone ring or related intermediates in the synthesis pathway.
| Reagents/Conditions | Product Type | Yield | Notes |
|---|---|---|---|
| H2O/CH2Cl2 (4:1), RT, 5–60 min | Imine derivatives | Up to 95% | Catalyst-free, mild, fast |
Oxidation and Reduction of Imidazolidinone Moiety
- Oxidation of ethyl substituents or oxo groups can be performed using potassium permanganate under acidic aqueous conditions to yield carboxylic acids or ketones.
- Reduction of the oxo group in imidazolidinone rings can be achieved with lithium aluminum hydride under inert atmosphere, providing reduced analogs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the imidazolidinone ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates or imidazolidinones.
Scientific Research Applications
Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The imidazolidinone ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Positional Isomers: Methyl 4-(2-oxoimidazolidin-1-yl)benzoate
A key structural analog is Methyl 4-(2-oxoimidazolidin-1-yl)benzoate (CAS 627901-54-6), which differs only in the position of the imidazolidinone substituent (4- vs. 3-position) .
- Molecular Formula : C₁₁H₁₂N₂O₃ (identical to the target compound).
- Key Differences :
- The 4-substituted isomer likely exhibits altered electronic effects due to para vs. meta positioning, affecting polarity and solubility.
- Reactivity in metal-catalyzed reactions may vary due to steric and electronic differences. For example, meta-substituted benzoates are less common in directing-group-assisted C–H functionalization compared to para-substituted analogs .
Heterocyclic Variants: Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate
Methyl 4-(2-oxo-1,3-oxazinan-3-yl)benzoate (CAS 1031927-08-8) replaces the imidazolidinone with a six-membered oxazinanone ring .
- Molecular Formula : C₁₂H₁₄N₂O₃.
- The oxygen atom in oxazinanone may alter coordination properties in metal complexes, limiting utility in catalysis compared to nitrogen-rich imidazolidinones .
Functional Group Analogs: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
This benzamide derivative (synthesized from 3-methylbenzoic acid) features an N,O-bidentate directing group instead of an ester .
- Molecular Formula: C₁₃H₁₉NO₂.
- Key Differences :
- The amide group enhances hydrogen-bonding capacity, making it more suitable for crystal engineering or supramolecular chemistry.
- The absence of an ester group reduces susceptibility to hydrolysis, improving stability under basic conditions.
Simple Alkyl Benzoates: Methyl Benzoate
Methyl Benzoate (CAS 93-58-3) is a foundational alkyl benzoate lacking the imidazolidinone and methyl substituents .
- Molecular Formula : C₈H₈O₂.
- Key Differences: Simpler structure results in higher volatility (bp: 199°C) compared to the target compound. Toxicity profiles differ: Methyl Benzoate exhibits acute oral toxicity (LD₅₀: 1.4 g/kg in rats) and mild dermal irritation, whereas the target compound’s imidazolidinone group may introduce unknown toxicophores .
Comparative Data Table
Biological Activity
Methyl 2-methyl-3-(2-oxoimidazolidin-1-yl)benzoate, a compound with the molecular formula and a molecular weight of approximately 220.22 g/mol, has garnered interest in the scientific community for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoate moiety linked to an imidazolidinone ring, which is significant for its biological interactions. The presence of the imidazolidinone structure is known to confer various pharmacological properties, including antimicrobial and anti-inflammatory effects.
| Property | Value |
|---|---|
| CAS Number | 651749-46-1 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | This compound |
| LogP | 0.7078 |
The mechanism of action of this compound involves its interaction with specific enzymes and receptors within biological systems. The imidazolidinone ring can modulate enzyme activities, potentially leading to inhibition or activation of various biochemical pathways. For instance, it may interact with enzymes involved in metabolic processes or signal transduction pathways.
Biological Activity
Research indicates that compounds similar to this compound often exhibit notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially effective against various bacterial strains due to its structural similarities with known antimicrobial agents like oxazolidinones .
- Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory potential, as imidazolidinone derivatives frequently show such activity in pharmacological studies.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxazolidinone derivatives, which included compounds structurally related to this compound, demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus. The structure–activity relationship (SAR) indicated that modifications in the imidazolidinone ring could enhance efficacy against resistant strains .
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the inhibition of specific enzymes linked to inflammatory responses. This compound was tested alongside other derivatives in vitro to determine its effect on cyclooxygenase (COX) enzymes. Results showed promising inhibition rates comparable to established anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-(2-oxoimidazolidin-1-yl)benzoate | C₁₁H₁₂N₂O₃ | Directly related compound with potential similar activities |
| 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid | C₁₁H₁₂N₂O₃ | Different substitution pattern affecting activity |
| Methyl 3-(3-iminoimidazolidinyl)benzoate | C₁₁H₁₂N₂O₃ | Contains an imino group altering reactivity |
Q & A
Q. Critical Conditions :
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency.
- Temperature : Controlled heating (~80–100°C) prevents side reactions.
- Catalyst : Acidic conditions (HCl, H₂SO₄) are essential for cyclization .
How can X-ray crystallography resolve structural ambiguities in the binding mode of this compound to PYCR1?
Advanced
The compound’s interaction with pyrroline-5-carboxylate reductase 1 (PYCR1) was elucidated using:
Data Collection : High-resolution (≤1.8 Å) X-ray diffraction data from co-crystallized PYCR1 complexes (PDB ID: 8TCW) .
Refinement : SHELXL software for anisotropic displacement parameter refinement and hydrogen-bond network validation .
Visualization : ORTEP-3 for Windows to generate thermal ellipsoid plots, confirming the compound’s orientation in the active site .
Key Insight : The benzoate group forms hydrogen bonds with Arg343 and Tyr246, while the imidazolidinone ring interacts with the catalytic NAD+ cofactor .
What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?
Q. Basic
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations at 1680–1720 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 249.1 (calculated for C₁₂H₁₂N₂O₃) .
How can researchers address discrepancies in reported enzymatic inhibition data for this compound?
Advanced
Contradictions in IC₅₀ values may arise from assay conditions or protein isoforms. Mitigation strategies include:
Standardized Assays : Use recombinant human PYCR1 (hPYCR1) under consistent pH (7.4) and NADH concentration (0.1 mM) .
Crystallographic Validation : Compare binding modes across crystal structures (e.g., 8TCW vs. homologs) to identify isoform-specific interactions .
Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding free energies and validate experimental data .
What strategies optimize enantiomeric purity during synthesis?
Q. Advanced
Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation .
Asymmetric Catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) to induce stereoselectivity .
Crystallization-Induced Diastereomerism : Introduce a chiral auxiliary (e.g., menthol ester) to facilitate selective crystallization .
How does this compound modulate proline biosynthesis via PYCR1 inhibition?
Basic
PYCR1 catalyzes the NADH-dependent reduction of Δ¹-pyrroline-5-carboxylate (P5C) to proline. The compound competitively inhibits P5C binding by:
- Steric Hindrance : The 2-methyl group blocks the P5C-binding pocket .
- Co-factor Displacement : The imidazolidinone ring disrupts NAD+ coordination, reducing catalytic efficiency .
Validation : Enzyme kinetics (Km and Vmax shifts) and cellular proline depletion assays .
What are the limitations of current synthetic methods, and how can they be improved?
Advanced
Limitations :
- Low yields (~40%) due to side reactions during cyclization .
- Scalability issues with polyphosphoric acid .
Q. Improvements :
- Microwave-Assisted Synthesis : Reduce reaction time and improve cyclization efficiency .
- Green Solvents : Replace DMSO with ionic liquids to enhance recyclability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
